Cas no 100421-52-1 (Methyl 3-fluorothiophene-2-carboxylate)

Methyl 3-fluorothiophene-2-carboxylate is a fluorinated heterocyclic ester widely used as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of both a fluorine substituent and a carboxylate group enhances its reactivity, making it valuable for constructing complex molecular frameworks. Its thiophene core contributes to electronic and steric properties beneficial in medicinal chemistry, particularly in the development of bioactive compounds. The methyl ester functionality offers versatility in further derivatization, such as hydrolysis or transesterification. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its structural features make it a preferred choice for researchers in drug discovery and material science.
Methyl 3-fluorothiophene-2-carboxylate structure
100421-52-1 structure
Product name:Methyl 3-fluorothiophene-2-carboxylate
CAS No:100421-52-1
MF:C6H5FO2S
Molecular Weight:160.166104078293
MDL:MFCD16606491
CID:124093
PubChem ID:10583081

Methyl 3-fluorothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-fluorothiophene-2-carboxylate
    • Methyl 3-Fluoro-2-thiophenecarboxylate
    • 2-Thiophenecarboxylicacid, 3-fluoro-, methyl ester
    • 3-Fluoro-2-thiophenecarboxylic acid methyl ester
    • 3-Fluoro-thiophene-2-carboxylic acid methyl ester
    • 2-Thiophenecarboxylicacid,3-fluoro-,methylester
    • 2-Thiophenecarboxylic acid, 3-fluoro-, methyl ester
    • PubChem15241
    • 3-Fluoro-thiophene-2-carboxylicacidmethylester
    • UKIUEFZYSXIGPY-UHFFFAOYSA-N
    • BCP21931
    • RW2831
    • Methyl3
    • 2-Thiophenecarboxylicacid,3-Fluoro-,Methylester(9CI)
    • M2295
    • FT-0660697
    • A16201
    • SY055213
    • DTXSID00441994
    • MFCD16606491
    • AKOS006335083
    • A11289
    • Methyl3-fluorothiophene-2-carboxylate
    • DS-13713
    • CS-0033481
    • 100421-52-1
    • EN300-211179
    • AMY36684
    • J-522671
    • SCHEMBL13919867
    • F2158-1264
    • DB-058432
    • MDL: MFCD16606491
    • インチ: 1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
    • InChIKey: UKIUEFZYSXIGPY-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)F

計算された属性

  • Exact Mass: 159.999429g/mol
  • Surface Charge: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 0
  • Hydrogen Bond Acceptor Count: 4
  • 回転可能化学結合数: 2
  • Exact Mass: 159.999429g/mol
  • 単一同位体質量: 159.999429g/mol
  • Topological Polar Surface Area: 54.5Ų
  • Heavy Atom Count: 10
  • 複雑さ: 140
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • 密度みつど: 1.323
  • ゆうかいてん: 53.0 to 57.0 deg-C
  • Boiling Point: 217 ºC
  • フラッシュポイント: 85 ºC
  • Refractive Index: 1.514
  • PSA: 54.54000
  • LogP: 1.67380

Methyl 3-fluorothiophene-2-carboxylate Security Information

  • 储存条件:0-10°C

Methyl 3-fluorothiophene-2-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 3-fluorothiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A115752-1g
Methyl 3-fluorothiophene-2-carboxylate
100421-52-1 95%
1g
$20.0 2024-04-26
Enamine
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methyl 3-fluorothiophene-2-carboxylate
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$426.0 2023-05-01
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M220445-500mg
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500mg
$92.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1104121-25g
Methyl 3-fluoro-2-thiophenecarboxylate
100421-52-1 96%
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¥2600 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1104121-250mg
Methyl 3-fluoro-2-thiophenecarboxylate
100421-52-1 96%
250mg
¥64 2023-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M77960-5g
Methyl 3-fluoro-2-thiophenecarboxylate
100421-52-1 95%
5g
¥846.0 2022-04-27
Alichem
A169005139-5g
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5g
$318.00 2023-09-04
Enamine
EN300-211179-2.5g
methyl 3-fluorothiophene-2-carboxylate
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2.5g
$269.0 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M835425-1g
Methyl 3-Fluoro-2-thiophenecarboxylate
100421-52-1 >97%
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229.50 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M77960-1g
Methyl 3-fluoro-2-thiophenecarboxylate
100421-52-1 95%
1g
¥184.0 2022-04-27

Methyl 3-fluorothiophene-2-carboxylate 関連文献

Methyl 3-fluorothiophene-2-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 3-fluorothiophene-2-carboxylate (CAS: 100421-52-1) in Chemical Biology and Pharmaceutical Research

Methyl 3-fluorothiophene-2-carboxylate (CAS: 100421-52-1) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its unique structural features, including the electron-withdrawing fluorine atom and the thiophene ring, which contribute to enhanced metabolic stability and improved binding affinity to target proteins. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic benefits.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 3-fluorothiophene-2-carboxylate as a building block for the synthesis of potent adenosine A2A receptor antagonists. The researchers utilized palladium-catalyzed cross-coupling reactions to incorporate this moiety into heterocyclic scaffolds, resulting in compounds with nanomolar affinity for the A2A receptor. These findings are particularly relevant for Parkinson's disease treatment, where A2A receptor modulation has shown promise in reducing motor symptoms.

In the field of anti-inflammatory drug development, a recent patent application (WO2023056789) describes the use of Methyl 3-fluorothiophene-2-carboxylate derivatives as selective COX-2 inhibitors. The fluorinated thiophene core was found to significantly reduce gastrointestinal toxicity compared to traditional NSAIDs while maintaining comparable anti-inflammatory efficacy. Molecular docking studies revealed that the fluorine atom at the 3-position forms critical hydrogen bonds with the COX-2 active site, explaining the observed selectivity.

Advances in synthetic methodology have also been reported, with a 2024 Organic Letters publication detailing a novel continuous flow process for the large-scale production of Methyl 3-fluorothiophene-2-carboxylate. This approach addresses previous challenges in scaling up the traditional batch synthesis, achieving 85% yield with >99% purity while reducing hazardous waste generation by 60%. The improved synthetic accessibility is expected to facilitate broader exploration of this scaffold in medicinal chemistry programs.

From a drug metabolism perspective, recent in vitro studies using human liver microsomes have shown that the fluorothiophene moiety confers remarkable resistance to oxidative metabolism, with a half-life exceeding 120 minutes. This metabolic stability, combined with favorable LogP values (2.1-2.8) of derived compounds, suggests excellent pharmacokinetic properties for drug candidates incorporating this structural motif. However, researchers caution that the strong electron-withdrawing nature of the fluorine substituent may require careful consideration in designing prodrug strategies.

Looking forward, several pharmaceutical companies have included Methyl 3-fluorothiophene-2-carboxylate derivatives in their preclinical pipelines, particularly for neurological indications. The compound's ability to cross the blood-brain barrier efficiently, as demonstrated in recent PET imaging studies with radiolabeled analogs, positions it as a valuable scaffold for CNS-targeted therapeutics. Future research directions likely include exploration of its applications in PROTAC design and as a component of covalent inhibitors targeting cysteine residues.

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